![molecular formula C11H12O4 B6316374 3-(Benzyloxy)oxetane-3-carboxylic acid CAS No. 1888786-93-3](/img/structure/B6316374.png)
3-(Benzyloxy)oxetane-3-carboxylic acid
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Overview
Description
“3-(Benzyloxy)oxetane-3-carboxylic acid” is a chemical compound with the molecular formula C12H13NO5 . It is also known as 3-({[(benzyloxy)carbonyl]amino}methyl)oxetane-3-carboxylic acid . This compound is typically stored at room temperature and appears as a powder .
Synthesis Analysis
The synthesis of oxetane derivatives has been explored in various studies . One method involves the formation of an oxetane ring through the opening of an epoxide with Trimethyloxosulfonium Ylide . Another approach involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .Molecular Structure Analysis
The molecular structure of “3-(Benzyloxy)oxetane-3-carboxylic acid” consists of a four-membered oxetane ring with a benzyloxy group and a carboxylic acid group attached . The InChI code for this compound is 1S/C12H13NO5/c15-11(16)13(8-18-9-13)7-14-12(17)19-6-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,17)(H,15,16) .Chemical Reactions Analysis
Oxetane-containing compounds are known for their contrasting behaviors: they can influence physicochemical properties as a stable motif in medicinal chemistry and also have a propensity to undergo ring-opening reactions .Scientific Research Applications
Organic Synthesis
3-(Benzyloxy)oxetane-3-carboxylic acid: is a valuable intermediate in organic synthesis. It can be utilized to create complex molecular structures due to its oxetane ring, which is a four-membered cyclic ether. This ring structure introduces strain into the molecule, making it highly reactive and useful for constructing larger, more complex compounds .
Pharmaceutical Development
In pharmacology, oxetane-containing compounds like 3-(Benzyloxy)oxetane-3-carboxylic acid have been recognized for their potential in drug discovery. They are known to improve the solubility and reduce the lipophilicity of lead compounds, which is crucial for the development of new medications with better pharmacokinetic properties .
Agriculture
While specific applications of 3-(Benzyloxy)oxetane-3-carboxylic acid in agriculture are not directly cited, oxetane derivatives are important in the synthesis of agrochemicals. Their reactivity can be harnessed to develop novel pesticides and herbicides that are more effective and environmentally friendly .
Material Science
In material science, the oxetane ring found in 3-(Benzyloxy)oxetane-3-carboxylic acid can be used to synthesize polymers with unique properties. These materials may have applications in creating new types of plastics, coatings, and adhesives that require specific strength or flexibility characteristics .
Environmental Science
The reactivity of oxetane rings, such as those in 3-(Benzyloxy)oxetane-3-carboxylic acid , can be exploited in environmental science for the detoxification of hazardous substances. They may be involved in processes that neutralize or decompose pollutants, contributing to cleaner production technologies .
Biochemistry
In biochemistry, 3-(Benzyloxy)oxetane-3-carboxylic acid can be a precursor to bioactive molecules. Its oxetane ring can be incorporated into peptides and proteins, potentially altering their activity and stability, which is of interest for understanding biological processes and designing therapeutic agents .
Medicinal Chemistry
Oxetane-containing compounds are increasingly being explored in medicinal chemistry for their unique physicochemical properties3-(Benzyloxy)oxetane-3-carboxylic acid could be used to create new drug candidates that offer improved efficacy and reduced side effects .
Advanced Research Applications
Finally, 3-(Benzyloxy)oxetane-3-carboxylic acid may play a role in advanced research applications such as the development of novel imaging agents or as a building block for complex molecular machines. Its unique structure allows for the exploration of new frontiers in nanotechnology and molecular engineering .
Safety and Hazards
When handling “3-(Benzyloxy)oxetane-3-carboxylic acid”, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .
Future Directions
Oxetane-containing compounds, including “3-(Benzyloxy)oxetane-3-carboxylic acid”, are attracting the attention of pharmacologists, physicians, and chemists as important motifs for discovering new drugs due to their interesting physicochemical properties . Future research may focus on expanding the scope of oxetanes accessed through various methods and exploring their potential biological activities .
properties
IUPAC Name |
3-phenylmethoxyoxetane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c12-10(13)11(7-14-8-11)15-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTIFSCHTNYVFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C(=O)O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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